VIOMYCIN - 32988-50-4

VIOMYCIN

Catalog Number: EVT-253892
CAS Number: 32988-50-4
Molecular Formula: C25H47N13O18S2
Molecular Weight: 881.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Viomycin is a tuberactinomycin antibiotic that was used to treat Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin. These drugs bind RNA in bacterial ribosomes and inhibit protein synthesis. Viomycin was derived from the actinomycete Streptomyces puniceus.
Viomycin is a cyclic polypeptide isolated from Streptomyces puniceus that is used to treat tuberculosis. Viomycin acts by blocking bacterial ribosomal translocation.
A strongly basic peptide, antibiotic complex from several strains of Streptomyces. It is allergenic and toxic to kidneys and the labyrinth. Viomycin is used in tuberculosis as several different salts and in combination with other agents.
Source

Viomycin was first isolated from Streptomyces vinaceus, a soil-dwelling bacterium known for producing various bioactive compounds. The discovery of viomycin dates back to the 1950s, when it was recognized for its potent activity against mycobacterial infections, particularly in cases where first-line treatments had failed.

Classification

Viomycin belongs to the class of antibiotics known as polypeptides, which are characterized by their complex structures and mechanisms of action. It is specifically classified under the category of antimycobacterial agents due to its effectiveness against Mycobacterium species.

Synthesis Analysis

Methods

The synthesis of viomycin involves fermentation processes using Streptomyces vinaceus. The production can be optimized through various methods, including:

  1. Fermentation: Culturing Streptomyces vinaceus in nutrient-rich media under controlled conditions to maximize yield.
  2. Extraction: Following fermentation, viomycin is extracted from the culture broth using solvents such as methanol or ethyl acetate.
  3. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate and purify viomycin from other metabolites.

Technical Details

The fermentation process typically involves the use of specific carbon sources (like glucose) and nitrogen sources (such as yeast extract) to promote optimal growth and antibiotic production. The conditions (pH, temperature, and aeration) are carefully monitored to enhance the yield of viomycin.

Molecular Structure Analysis

Structure

Viomycin has a complex cyclic structure comprising multiple amino acids linked by peptide bonds. Its molecular formula is C22H34N6O8SC_{22}H_{34}N_{6}O_{8}S, and it features a unique thiazole ring that contributes to its biological activity.

Data

  • Molecular Weight: Approximately 494.6 g/mol
  • CAS Number: 1397-89-3

The structure can be represented as follows:

Viomycin Structure \text{Viomycin Structure }

Viomycin Structure (Note: This image is illustrative; replace with actual structure if available.)

Chemical Reactions Analysis

Reactions

Viomycin primarily acts through interactions with bacterial ribosomes, inhibiting protein synthesis. The key reactions include:

  1. Binding to Ribosomes: Viomycin binds to the 30S ribosomal subunit, preventing the initiation of protein translation.
  2. Inhibition of Peptidyl Transferase Activity: This action disrupts the formation of peptide bonds during protein synthesis.

Technical Details

The binding affinity of viomycin to ribosomal RNA has been studied using various biochemical assays, demonstrating its potency against resistant bacterial strains.

Mechanism of Action

Process

Viomycin exerts its antimicrobial effects by binding specifically to the ribosomal RNA within the 30S subunit of bacterial ribosomes. This binding inhibits the translation process by preventing the proper alignment of transfer RNA and messenger RNA, thereby blocking protein synthesis essential for bacterial growth and replication.

Data

  • Inhibition Concentration: The minimum inhibitory concentration (MIC) for Mycobacterium tuberculosis typically ranges from 1 to 10 µg/mL.
  • Resistance Mechanisms: Some bacteria develop resistance through mutations in ribosomal RNA or by enzymatic modification of viomycin.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Viomycin is typically a white to off-white powder.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents like chloroform.

Chemical Properties

  • Stability: Viomycin is stable under acidic conditions but can degrade in alkaline environments.
  • Melting Point: The melting point ranges between 200°C - 210°C.

Relevant data on its properties can be summarized as follows:

PropertyValue
Molecular FormulaC22H34N6O8SC_{22}H_{34}N_{6}O_{8}S
Molecular Weight494.6 g/mol
Melting Point200°C - 210°C
SolubilitySoluble in water
Applications

Scientific Uses

Viomycin's primary application lies in its use as an antibiotic for treating multidrug-resistant tuberculosis. It is often utilized in combination therapy regimens alongside other second-line drugs such as capreomycin and cycloserine to enhance efficacy against resistant strains.

Additionally, viomycin has been studied for potential applications in research settings, particularly in studies focused on protein synthesis inhibition and antibiotic resistance mechanisms.

Introduction to Viomycin in Antimicrobial Research

Historical Context: Discovery and Early Use in Tuberculosis Therapy

Viomycin was first isolated in 1951 from the actinomycete Streptomyces puniceus, marking a significant milestone in antitubercular drug discovery. Its identification followed systematic screening efforts for soil-derived antibiotics, notably those led by Selman Waksman, who previously discovered streptomycin [1] [8]. Initial studies demonstrated potent activity against Mycobacterium tuberculosis, with Bartz and colleagues characterizing its tuberculostatic properties in degradation studies [1]. By the mid-20th century, viomycin entered clinical use as one of the earliest therapeutic options for tuberculosis (TB), particularly when first-line drugs like streptomycin failed. However, its clinical utility was limited by significant toxicity (ototoxicity and nephrotoxicity), leading to its gradual replacement by the structurally related but better-tolerated capreomycin in the 1960s [3] [8]. This transition underscored viomycin’s role as a foundational agent that paved the way for safer derivatives within its chemical family.

The historical backdrop of TB therapy contextualizes viomycin’s emergence. Prior to antibiotics, TB management relied on sanatorium regimens (aerotherapy, nutrition) and invasive interventions like artificial pneumothorax [5] [8]. Robert Koch’s 1882 isolation of M. tuberculosis and Jean-Antoine Villemin’s earlier proof of its infectious nature (1865) were pivotal prerequisites for targeted antibiotic development [8] [10]. Viomycin thus represented a therapeutic leap, transitioning TB care from supportive measures to direct microbiological attack.

Viomycin’s Role in Addressing Multidrug-Resistant Tuberculosis (MDR-TB)

Viomycin re-emerged as a critical second-line agent for multidrug-resistant tuberculosis (MDR-TB), defined as resistance to at least isoniazid and rifampicin. It is particularly vital when first-line drugs and newer agents like fluoroquinolones are ineffective [6] [9]. Its efficacy against M. tuberculosis stems from its unique mechanism: binding at the ribosomal interface between helix 44 (h44) of the 16S rRNA (small subunit) and helix 69 (H69) of the 23S rRNA (large subunit). This binding stabilizes transfer RNA (tRNA) in the aminoacyl (A) site during the pre-translocation state, blocking ribosomal translocation—a fundamental step in protein synthesis [2] [7].

Table 1: Molecular Mechanisms of Viomycin Action and Resistance

AspectMechanismImpact on Efficacy
Target SiteInterface of 16S rRNA h44 and 23S rRNA H69Inhibits tRNA movement during translocation
Resistance Mutationsrrs gene (16S rRNA): A1401G, C1402T, G1484T • rpsL (S12 protein): K43R, K88R • tlyA inactivationReduces drug binding via ribosomal alterations
Methylation DependencetlyA-encoded 2'-O-methylation of C1409 (16S rRNA) and C1920 (23S rRNA)Loss decreases susceptibility 2-8 fold

Resistance to viomycin arises primarily through mutations in ribosomal components. Key alterations include nucleotide changes in the rrs gene (e.g., A1401G, C1402T) and the rpsL gene (e.g., K43R in the S12 protein) [2] [7]. Additionally, loss-of-function mutations in tlyA—which encodes a dual-specificity methyltransferase modifying C1409 and C1920 of rRNA—reduce viomycin binding affinity [7]. Cross-resistance with capreomycin is common due to shared binding sites, though some rrs mutations (e.g., A1401G) confer resistance to capreomycin but not viomycin [2] [4].

Classification Within the Tuberactinomycin Family: Structural and Functional Analogues

Viomycin belongs to the tuberactinomycin family, cyclic peptide antibiotics characterized by a conserved pentapeptide core composed of non-proteinogenic amino acids: L-serine, 2,3-diaminopropionate, L-capreomycidine, and β-ureidodehydroalanine [3] [7]. This family includes viomycin (tuberactinomycin B), capreomycin, tuberactinomycins A, N (enviomycin), and O. Capreomycin, clinically the most utilized member, is a mixture of four isoforms (IA, IB, IIA, IIB) differing in hydroxylation and β-lysine acylation at the cyclic core [2] [7]. Structurally, viomycin and capreomycin share nearly identical macrocyclic rings but differ in side-chain modifications: viomycin contains a serine residue, while capreomycin IA/IB feature α,β-diaminopropionic acid [1] [7].

Properties

CAS Number

32988-50-4

Product Name

VIOMYCIN

IUPAC Name

(3S)-3,6-diamino-N-[(3R,6Z,9S,12S,15S)-3-[(4S,6S)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid

Molecular Formula

C25H47N13O18S2

Molecular Weight

881.9 g/mol

InChI

InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1

InChI Key

HMKHTQGEDRQEOM-IGZVKJTASA-N

SMILES

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N

Synonyms

(S)-3,6-Diamino-N-((3S,9S,12S,15S,Z)3((2R,4S)-6-amino-4-hydroxy-1,2,3,4-tetrahydropyridin-2-yl)-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-15-yl)hexanamide disulfate

Canonical SMILES

C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C1[C@H](NC(=N[C@H]1O)N)[C@@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.